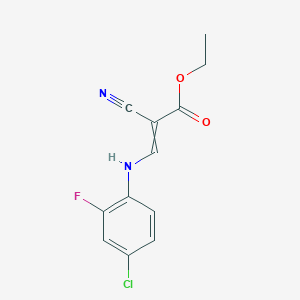

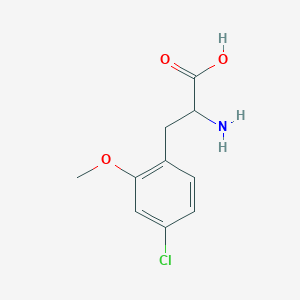

![molecular formula C26H45NO6S B11820452 2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid CAS No. 1808218-24-7](/img/structure/B11820452.png)

2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tauroursodeoxycholic acid is a hydrophilic bile acid that is naturally occurring in the body. It is a taurine conjugate of ursodeoxycholic acid and has been used for centuries in traditional Chinese medicine. In contemporary pharmacology, it is recognized for its therapeutic potential in treating various diseases, including neurodegenerative disorders and hepatobiliary conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tauroursodeoxycholic acid typically involves the conjugation of ursodeoxycholic acid with taurine. One method includes adding ursodeoxycholic acid to an acetone solution, followed by cooling and stirring with N-hydroxy succinimide. Dichloromethane is then added, and the reaction is maintained at a low temperature. The resulting solution is treated with a sodium taurate solution, filtered, and the pH is adjusted to obtain the final product .

Industrial Production Methods: Large-scale production of tauroursodeoxycholic acid can be achieved through fermentation processes using engineered Escherichia coli. This method involves optimizing the fermentation medium and conditions to enhance the conversion of taurochenodeoxycholic acid to tauroursodeoxycholic acid. The process includes the use of glycerol and yeast extract modified M9-GY medium, isopropylthio-β-galactoside induction, and a deep-tank static process to promote enzyme-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions: Tauroursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and metabolic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products: The major products formed from these reactions include various bile acid derivatives that retain the therapeutic properties of tauroursodeoxycholic acid .

Scientific Research Applications

Tauroursodeoxycholic acid has a wide range of scientific research applications:

Chemistry: It is used as a chemical chaperone to stabilize protein folding and prevent aggregation.

Biology: It plays a role in cellular protection by reducing oxidative stress and apoptosis.

Medicine: It is investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis. .

Mechanism of Action

The mechanism of action of tauroursodeoxycholic acid involves several pathways:

Apoptotic Pathways: It inhibits both intrinsic and extrinsic apoptotic pathways by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.

Neuroprotective Effects: It protects neuronal synapses, reduces tau hyperphosphorylation and aggregation, and exhibits anti-inflammatory properties.

Metabolic Regulation: It improves metabolic disorders by modulating lipid metabolism and reducing cholesterol absorption.

Comparison with Similar Compounds

Tauroursodeoxycholic acid is unique among bile acids due to its high hydrophilicity and therapeutic efficacy. Similar compounds include:

Ursodeoxycholic Acid: The parent compound, used primarily for treating gallstones and primary biliary cholangitis.

Taurochenodeoxycholic Acid: Another bile acid with similar therapeutic properties but different metabolic pathways.

Chenodeoxycholic Acid: Used in the treatment of gallstones and certain liver diseases.

Tauroursodeoxycholic acid stands out due to its broader range of applications and higher efficacy in neuroprotective and anti-apoptotic activities .

Properties

IUPAC Name |

2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862092 |

Source

|

| Record name | 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808218-24-7 |

Source

|

| Record name | 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

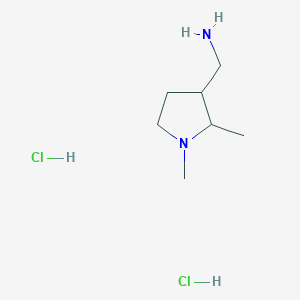

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)

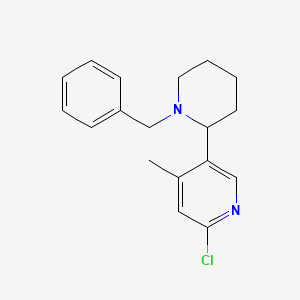

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)

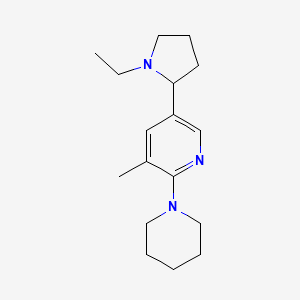

![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)

![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)